molecular formula C21H17ClN2O2 B11486735 N-(3-chlorophenyl)-N'-(2-dibenzo[b,d]furan-2-ylethyl)urea

N-(3-chlorophenyl)-N'-(2-dibenzo[b,d]furan-2-ylethyl)urea

Cat. No.: B11486735
M. Wt: 364.8 g/mol
InChI Key: JIRSKUIOFBZMKF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-ylethyl)urea is an organic compound that belongs to the class of urea derivatives This compound features a 3-chlorophenyl group and a dibenzo[b,d]furan moiety connected through an ethyl linker to a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-ylethyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as 2-(dibenzo[b,d]furan-2-yl)ethylamine, through a reaction between dibenzo[b,d]furan and an appropriate alkylating agent.

    Urea Formation: The intermediate is then reacted with 3-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-ylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(2-dibenzo[b,d]furan-2-ylethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N’-(2-phenylethyl)urea: Similar structure but lacks the dibenzo[b,d]furan moiety.

    N-(3-chlorophenyl)-N’-(2-naphthylethyl)urea: Contains a naphthyl group instead of the dibenzo[b,d]furan moiety.

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2-dibenzofuran-2-ylethyl)urea

InChI

InChI=1S/C21H17ClN2O2/c22-15-4-3-5-16(13-15)24-21(25)23-11-10-14-8-9-20-18(12-14)17-6-1-2-7-19(17)26-20/h1-9,12-13H,10-11H2,(H2,23,24,25)

InChI Key

JIRSKUIOFBZMKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCNC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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